molecular formula C14H13N3O5 B2456277 N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 919719-57-6

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Katalognummer B2456277
CAS-Nummer: 919719-57-6
Molekulargewicht: 303.274
InChI-Schlüssel: FZESCVYGVWPIAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide, also known as BDBM, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.

Wirkmechanismus

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is not fully understood. However, it has been proposed that this compound exerts its anticonvulsant and neuroprotective effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors and reducing oxidative stress (Wang et al., 2017). This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) in a mouse model of acute lung injury (Liu et al., 2019).
Biochemical and Physiological Effects:
This compound has been reported to have a variety of biochemical and physiological effects. In addition to its anticonvulsant, neuroprotective, and anti-inflammatory properties, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce the expression of pro-apoptotic proteins in rats with TBI (Wang et al., 2018). This compound has also been shown to reduce the levels of malondialdehyde (MDA) and increase the activity of superoxide dismutase (SOD) in the brain, indicating a reduction in oxidative stress (Wang et al., 2017).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is its potential use in drug development for the treatment of neurological disorders and inflammatory diseases. However, one limitation is the lack of studies on the toxicity and pharmacokinetics of this compound. Further research is needed to determine the safety and efficacy of this compound in humans.

Zukünftige Richtungen

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide. One area of interest is the potential use of this compound as a treatment for Alzheimer's disease. Research has shown that this compound can reduce the accumulation of beta-amyloid and improve cognitive function in a mouse model of Alzheimer's disease (Wang et al., 2019). Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of other neurological disorders and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for use in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential use in the treatment of various diseases.

Synthesemethoden

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves the reaction of 3,4-methylenedioxybenzaldehyde with 5-methyl-3-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with ethylenediamine to yield this compound. This synthesis method has been reported in a research article by Wang et al. (2017).

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide has been studied for its potential use in drug development. It has been reported to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Research has shown that this compound can protect against seizures induced by pilocarpine and kainic acid in animal models (Wang et al., 2017). This compound has also been shown to reduce brain damage and improve neurological function in rats with traumatic brain injury (TBI) (Wang et al., 2018). Additionally, this compound has been found to have anti-inflammatory effects in a mouse model of lipopolysaccharide-induced acute lung injury (Liu et al., 2019).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-8-4-12(17-22-8)16-14(19)13(18)15-6-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZESCVYGVWPIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.